molecular formula C25H22Cl2N2O3S B2910756 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole CAS No. 477712-75-7

3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole

Cat. No.: B2910756
CAS No.: 477712-75-7
M. Wt: 501.42
InChI Key: VIJZDQPHSILYMO-UHFFFAOYSA-N
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Description

The compound 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole is a synthetic organic molecule characterized by its complex structure, which includes a pyrazole ring, a mesitylsulfonyl group, and a dichlorobenzyl ether moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene sulfonyl chloride reacts with the pyrazole derivative in the presence of a base such as triethylamine.

    Attachment of the Dichlorobenzyl Ether Moiety: The final step involves the etherification of the phenyl group with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the mesitylsulfonyl group.

    Reduction: Reduction reactions may target the dichlorobenzyl ether moiety or the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl ether moiety or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, potentially forming new ether or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It can serve as a probe to understand biochemical pathways.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazole: Lacks the mesitylsulfonyl group.

    3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(tosyl)-1H-pyrazole: Contains a tosyl group instead of a mesitylsulfonyl group.

    3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(methylsulfonyl)-1H-pyrazole: Contains a methylsulfonyl group instead of a mesitylsulfonyl group.

Uniqueness

The presence of the mesitylsulfonyl group in 3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole imparts unique chemical properties, such as increased steric bulk and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its utility in various applications.

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-(2,4,6-trimethylphenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N2O3S/c1-16-11-17(2)25(18(3)12-16)33(30,31)29-10-9-24(28-29)19-5-4-6-22(13-19)32-15-20-7-8-21(26)14-23(20)27/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZDQPHSILYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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